1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Scientific Research Applications
Thiophene derivatives, including 1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea, have a wide range of applications in scientific research. They are used in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties . Additionally, they are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of thiophene derivatives, including 1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form thiophene rings .
Chemical Reactions Analysis
1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to modulate various biological processes, including enzyme inhibition and receptor binding . The specific molecular targets and pathways depend on the particular biological activity being studied.
Comparison with Similar Compounds
1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of this compound contributes to its distinct biological activities and applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(17,7-10-4-6-18-8-10)9-14-12(16)15-11-3-2-5-19-11/h2-6,8,17H,7,9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHQFUIBSZTXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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